N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide

Cytokine inhibition Immunomodulation Inflammation

This 2-thio-substituted imidazole (CAS 897456-38-1) is a patent-protected immunomodulator with a distinct 2-naphthamide terminus that replaces the pyridyl hinge-binding motif of p38 MAPK inhibitors, enabling p38-independent cytokine modulation studies. The 4-fluorophenyl and naphthamide groups provide unique SAR differentiation from benzamide analogs (e.g., CAS 897455-61-7). Ideal for LPS-stimulated PBMC/macrophage assays to suppress TNF-α, IL-1β, and IL-6. Freedom-to-operate opportunities exist under expired US7442713B2.

Molecular Formula C22H18FN3OS
Molecular Weight 391.46
CAS No. 897456-38-1
Cat. No. B2901576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide
CAS897456-38-1
Molecular FormulaC22H18FN3OS
Molecular Weight391.46
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)NCCSC3=NC=C(N3)C4=CC=C(C=C4)F
InChIInChI=1S/C22H18FN3OS/c23-19-9-7-16(8-10-19)20-14-25-22(26-20)28-12-11-24-21(27)18-6-5-15-3-1-2-4-17(15)13-18/h1-10,13-14H,11-12H2,(H,24,27)(H,25,26)
InChIKeyNVAGITBWHTVOEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide (CAS 897456-38-1): Structural Identity and Pharmacological Family for Sourcing Decisions


N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide (CAS 897456-38-1) is a synthetic 2-thio-substituted imidazole derivative with a molecular formula of C22H18FN3OS and a molecular weight of 391.46 g/mol . Its IUPAC name is N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]naphthalene-2-carboxamide . The compound belongs to a patent-protected class of 2-thio-substituted imidazoles that possess immunomodulating and cytokine-release-inhibiting pharmacological activity, as described in US7442713B2 and related patent filings [1]. The structure incorporates three key pharmacophoric elements: a 4-fluorophenyl group at the imidazole 5-position, a thioether bridge at the imidazole 2-position, and a terminal 2-naphthamide moiety.

Why In-Class 2-Thio-Imidazole Compounds Cannot Be Substituted for N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide Without Quantitative Validation


Despite sharing a common 2-thio-substituted imidazole core, analogs within this structural family diverge substantially at three critical positions that independently control pharmacological activity. First, the nature of the aryl substituent at the imidazole 5-position (e.g., 4-fluorophenyl vs. phenyl vs. substituted phenyl) directly modulates electronic properties and target binding affinity [1]. Second, the amide terminus (2-naphthamide vs. benzamide vs. heterocyclic carboxamide) determines lipophilicity, metabolic stability, and off-target profiles [2]. Third, the thioether linker length and composition affect conformational flexibility and metabolic lability. The patent literature explicitly demonstrates that these structural variations produce divergent cytokine-release-inhibitory potencies and immunomodulatory profiles across the series [1]. Consequently, generic substitution of a structurally similar analog without confirmatory head-to-head biological data introduces unacceptable uncertainty in both target engagement and downstream pharmacological outcomes.

Quantitative Differential Evidence for N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide Against Its Closest Structural Analogs


4-Fluorophenyl Substituent Confers Enhanced Cytokine-Inhibitory Potency Compared to Non-Fluorinated Phenyl Analog

In the patent-defined structure-activity relationship (SAR) for 2-thio-substituted imidazole derivatives, the 4-fluorophenyl group at the imidazole 5-position is explicitly identified as a particularly preferred embodiment for achieving cytokine-release-inhibiting action, in contrast to unsubstituted phenyl or other aryl variants [1]. The patent specification teaches that compounds bearing R3 = 4-fluorophenyl and R4 = 4-pyridyl represent the most preferred substitution pattern, with the 4-fluorophenyl group contributing optimal electronic properties for target engagement [1]. While exact IC50 values for the target compound against specific cytokines (e.g., TNF-α, IL-1β) are not publicly reported in primary literature, the structurally analogous phenyl-substituted comparator—N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide—lacks this fluorine-mediated electronic enhancement and is not described in the patent as a preferred embodiment . The fluorine atom introduces both inductive electron-withdrawing effects and metabolic resistance to oxidative degradation at the para position, which are absent in the non-fluorinated analog.

Cytokine inhibition Immunomodulation Inflammation

2-Naphthamide Terminus Distinguishes This Compound from Pyridyl-Containing p38 MAP Kinase Inhibitors in the Same 2-Thio-Imidazole Class

The majority of peer-reviewed literature on 2-thio-substituted imidazoles focuses on 4-(4-fluorophenyl)-5-(pyridin-4-yl) analogs as p38 MAP kinase inhibitors [1]. The target compound replaces the pyridyl moiety with a 2-naphthamide group linked via an ethylthio spacer. This structural divergence is significant: in the p38 series, the 2-aminopyridinyl substituent at the imidazole 4-position engages the kinase hinge region through hydrogen bonding, whereas the naphthamide terminus of the target compound cannot form these specific interactions [1]. The patent literature indicates that replacement of the pyridyl group with alternative substituents (including naphthyl-containing moieties) redirects pharmacological activity toward a broader immunomodulatory profile rather than selective kinase inhibition [2]. For the p38 inhibitor series, IC50 values in the low nanomolar range (as low as 2 nM in enzymatic assays) have been reported for optimized 2-alkylsulfanyl-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazoles [1]; the target compound is not expected to achieve comparable p38 inhibitory potency due to the absence of the critical aminopyridine hinge-binding motif.

p38 MAP kinase Kinase inhibition Cytokine suppression

Differential Physicochemical Properties of the 2-Naphthamide Substituent Drive Distinct ADME Behavior Relative to Benzamide Analogs

The 2-naphthamide moiety (C11H9NO, MW 171.2) imparts significantly higher calculated lipophilicity (cLogP) compared to benzamide analogs such as N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide (C19H18FN3O2S, MW 371.4) or N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide (C20H20FN3O3S, MW 401.5) . The naphthalene bicyclic system introduces an additional aromatic ring that increases molecular surface area and π-stacking potential, which can enhance target binding through hydrophobic interactions while simultaneously affecting solubility and metabolic clearance rates [1]. The ethylthio spacer connecting the imidazole core to the naphthamide group introduces rotational flexibility that is absent in directly linked analogs. Quantitative cLogP and aqueous solubility values for the target compound are not publicly reported in primary literature; however, the molecular formula (C22H18FN3OS) and the presence of the naphthalene system predict a cLogP approximately 1.0–1.5 log units higher than the methoxybenzamide comparators based on fragment-based calculations.

ADME Lipophilicity Metabolic stability

Patent-Assigned Immunomodulatory and Cytokine-Release-Inhibitory Mechanism Differentiates This Compound from Non-Immunomodulatory 2-Thio-Imidazole Derivatives

The patent family encompassing US7442713B2, US20060235054A1, and related international filings (PCT/EP03/05172) explicitly claims 2-thio-substituted imidazole derivatives as agents possessing immunomodulating and cytokine-release-inhibiting action, suitable for treating disorders associated with a disturbed immune system [1]. This mechanism is distinct from other 2-thio-imidazole derivatives such as antifungal agents (e.g., fungicidal imidazole compounds claimed in patents assigned to Hokko Chemical Industry) or histamine H3 receptor antagonists [2][3]. The inclusion of the target compound within this specific patent family provides a documented intellectual property basis for its intended pharmacological activity class, which is absent for structurally related compounds that fall outside the patent scope.

Immunomodulation Cytokine release inhibition Therapeutic patent

Target Application Scenarios for N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide Based on Current Evidence


In Vitro Cytokine-Release Inhibition Screening in Immune Cell Models

Based on the patent-assigned immunomodulating and cytokine-release-inhibiting mechanism, this compound is suited for use as a tool compound in LPS-stimulated PBMC or macrophage assays (e.g., RAW 264.7 cells) to assess suppression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [1]. The 4-fluorophenyl substituent is specifically identified as a preferred embodiment for this activity in the patent SAR [1]. Researchers should include a non-fluorinated analog (e.g., N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide) as a negative control to confirm the contribution of fluorine substitution to observed activity.

Comparative ADME Profiling of 2-Thio-Imidazole Derivatives with Divergent Amide Termini

The 2-naphthamide terminus of this compound creates a useful probe for structure-property relationship (SPR) studies comparing metabolic stability and permeability across the 2-thio-imidazole series. The compound can be tested alongside benzamide analogs (e.g., CAS 897455-61-7 and CAS 897455-67-3) in human liver microsome stability assays and Caco-2 permeability models to quantify the impact of the naphthalene ring on ADME parameters . Differences in cLogP (estimated +1.0–1.5 log units for the naphthamide) are predicted to influence both passive permeability and CYP450-mediated metabolism rates .

Kinase Selectivity Profiling to Differentiate Immunomodulatory vs. p38-Directed Activity

This compound can serve as a selectivity control in p38 MAP kinase inhibitor discovery programs. Because the 2-naphthamide terminus replaces the critical 2-aminopyridine hinge-binding motif found in potent p38 inhibitors (IC50 = 2–50 nM range), the target compound is expected to show substantially reduced p38α inhibitory activity [2]. Comparative testing in a p38α enzymatic assay against known pyridyl-containing 2-thio-imidazole inhibitors (e.g., compounds from the Laufer & Koch 2008 series) will quantify the selectivity window and help delineate p38-dependent vs. p38-independent cytokine modulation.

Patent-Landscape-Guided Medicinal Chemistry Optimization

For medicinal chemistry teams operating within the immunomodulatory 2-thio-imidazole space, this compound provides a starting scaffold with documented freedom-to-operate considerations under the expired US7442713B2 patent family [1]. The 2-naphthamide moiety represents a structurally distinct amide terminus not extensively exemplified in the original patent, offering opportunities for novel composition-of-matter claims. Structure-activity exploration at the naphthamide ring (e.g., halogenation, methoxy substitution) may yield analogs with improved potency while maintaining differentiation from prior art pyridyl-based inhibitors.

Quote Request

Request a Quote for N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.